Methyl 2-(5-chlorothiophen-2-yl)acetate
Description
Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis
Halogenated thiophene derivatives are a class of compounds of immense importance in organic chemistry. jcu.edu.au The introduction of a halogen atom, such as chlorine, onto the thiophene ring serves two primary purposes. Firstly, it modifies the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of the final product. nih.gov Secondly, the halogen acts as a versatile "handle" for further chemical modifications, most notably in metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. jcu.edu.au
This reactivity allows for the precise and efficient formation of carbon-carbon bonds, enabling chemists to link the thiophene scaffold to other molecular fragments. jcu.edu.au This capability is crucial in the construction of a wide array of complex organic molecules. Consequently, halogenated thiophenes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and polymers used in organic light-emitting diodes (OLEDs) and organic solar cells. jcu.edu.aunumberanalytics.comrsc.org For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the widely used anticoagulant drug Rivaroxaban. google.com
Overview of the Methyl 2-(5-chlorothiophen-2-yl)acetate Scaffold in Advanced Chemical Systems
The this compound scaffold is a specialized building block that offers multiple points for chemical elaboration. vulcanchem.com The 5-chloro substituent on the thiophene ring provides a reactive site for cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups. The methyl acetate (B1210297) group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or can participate in a variety of condensation and substitution reactions.
This dual functionality makes this compound a strategic precursor in multi-step syntheses. Its structure is integral to the development of novel compounds where the specific arrangement of the thiophene ring, the chlorine atom, and the acetate side chain is required to achieve a desired biological effect or material property. While it is primarily recognized as a research chemical and building block, its structural motifs are found in more complex molecules investigated in medicinal chemistry and materials science. bldpharm.comwhiterose.ac.uk
| Property | Value |
|---|---|
| CAS Number | 71637-28-0 bldpharm.com |
| Molecular Formula | C7H7ClO2S bldpharm.com |
| Molecular Weight | 190.64 g/mol bldpharm.com |
Historical Context of Research on Acetate and Thiophene Moieties in Chemical Sciences
The study of the core components of this compound—thiophene and acetate—has a rich history.
Thiophene: The discovery of thiophene is a classic story in the history of organic chemistry. In 1882, Viktor Meyer was attempting to demonstrate a lecture experiment for benzene (B151609) when he discovered that the typical color reaction (the indophenin test) failed with pure, synthetically prepared benzene. nih.govwikipedia.org He correctly deduced that an impurity in the benzene derived from coal tar was responsible for the reaction. He successfully isolated this sulfur-containing heterocyclic compound and named it thiophene. wikipedia.orgontosight.ai Its aromatic character and chemical properties, which closely resemble those of benzene, quickly established it as a fundamental heterocyclic system. wikipedia.orgbritannica.com Since its discovery, the thiophene ring has become a "privileged scaffold" in medicinal chemistry, frequently used as a bioisostere for a benzene ring in drug design. nih.govwikipedia.org
Acetate: The term "acetyl," from which acetate is derived, has its roots in the Latin word for vinegar, acetum. It was coined by Justus von Liebig in 1839. wikipedia.org Acetate (CH₃COO⁻) is the conjugate base of acetic acid, the main component of vinegar. thoughtco.com The acetate moiety is one of the most fundamental building blocks in both industrial chemistry and biochemistry. In industrial applications, acetates are crucial for the production of polymers like vinyl acetate and cellulose (B213188) acetate, as well as various solvents. thoughtco.comvedantu.com In biology, acetate is central to metabolism in the form of acetyl coenzyme A (acetyl-CoA), which is a key intermediate in the synthesis and breakdown of carbohydrates, fats, and proteins. thoughtco.comwikipedia.org Its role as a versatile two-carbon building block in nature underscores its fundamental importance in the chemical sciences. sunyempire.edu
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-chlorothiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBKVJFXVVZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-28-0 | |
| Record name | methyl 2-(5-chlorothiophen-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity Profiling of Methyl 2 5 Chlorothiophen 2 Yl Acetate
Reactions Involving the Ester Moiety
The ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into other important functional groups such as carboxylic acids, amides, and different esters. masterorganicchemistry.com
Hydrolysis to the Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(5-chlorothiophen-2-yl)acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification. masterorganicchemistry.com The use of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous medium, facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. jocpr.com This is followed by the elimination of the methoxide (B1231860) ion, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product. jocpr.com
This hydrolysis is a critical step in syntheses where the carboxylic acid is required for subsequent reactions, such as amidation. chemicalbook.comchemicalbook.com
Table 1: Representative Conditions for Ester Hydrolysis
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Lithium Hydroxide (LiOH) | Water/Organic Co-solvent | Room temperature or gentle heating | 2-(5-chlorothiophen-2-yl)acetic acid |
| Sodium Hydroxide (NaOH) | Water/Alcohol | Reflux | 2-(5-chlorothiophen-2-yl)acetic acid |
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the methyl ester is protonated, which increases the electrophilicity of the carbonyl carbon for attack by another alcohol (e.g., ethanol). libretexts.org The reaction is typically performed using the new alcohol as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., ethoxide) acts as the nucleophile, attacking the ester carbonyl and displacing the methoxide group through a tetrahedral intermediate. masterorganicchemistry.com This method is also effective for producing a variety of esters from the starting methyl ester.
Amidation and Peptide Coupling Reactions
The conversion of Methyl 2-(5-chlorothiophen-2-yl)acetate to an amide can be achieved directly or, more commonly, via the corresponding carboxylic acid. Direct amidation involves reacting the ester with an amine, a process that can be facilitated by catalysts such as iron(III) chloride under solvent-free conditions. mdpi.com
However, a more prevalent route in complex syntheses, such as the preparation of the anticoagulant Rivaroxaban, involves a two-step process. chemicalbook.com First, the ester is hydrolyzed to 2-(5-chlorothiophen-2-yl)acetic acid as described previously. chemicalbook.com The resulting carboxylic acid is then "activated" and coupled with an amine. researchgate.net
Activation of the carboxylic acid is necessary to make the carbonyl carbon more susceptible to nucleophilic attack by the amine. uni-kiel.de This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogleapis.com The resulting 2-(5-chlorothiophen-2-yl)acetyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the desired amide bond. googleapis.comgoogleapis.com
Alternatively, modern peptide coupling reagents can be employed for this transformation. bachem.com These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), generate a highly reactive activated ester in situ, which then efficiently reacts with the amine to form the amide bond with minimal side reactions and racemization. peptide.comresearchgate.net
Table 2: Common Reagents for Amide Bond Formation from the Corresponding Carboxylic Acid
| Method | Activating Reagent | Typical Base | Key Features |
|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Pyridine, Triethylamine (TEA) | Generates a highly reactive intermediate. nih.govgoogleapis.com |
| Peptide Coupling | HATU, HBTU, TBTU, BOP | Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | High efficiency, low racemization, mild conditions. bachem.compeptide.com |
Reactivity of the Thiophene (B33073) Ring System
The 5-chlorothiophene nucleus of the molecule is an aromatic system that can undergo substitution reactions, primarily electrophilic aromatic substitution on the ring carbons and, under certain conditions, nucleophilic substitution at the chlorine-bearing carbon.
Electrophilic Aromatic Substitution Patterns on the 5-Chlorothiophene Nucleus
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the thiophene ring with an electrophile. masterorganicchemistry.comlibretexts.org The regiochemical outcome of such reactions on the this compound ring is directed by the two existing substituents: the chlorine atom at position 5 and the acetate (B1210297) side chain at position 2.
Directing Effects: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. This makes it a deactivating but ortho, para-directing group. mnstate.edu The acetate side chain (-CH₂COOCH₃) is an alkyl-type group, which is generally considered weakly activating and ortho, para-directing.
Substitution Positions: The available positions for substitution on the thiophene ring are C3 and C4. Both the chloro group (at C5) and the acetate group (at C2) direct incoming electrophiles to the C3 and C4 positions. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of 3- and 4-substituted products. youtube.comlibretexts.org The precise ratio of these isomers can be influenced by the specific electrophile and the reaction conditions. For instance, bromination of substituted thiophenes has been shown to proceed at available ring positions. beilstein-journals.org
Nucleophilic Substitution at the Chlorine Atom
Direct nucleophilic aromatic substitution of the chlorine atom is generally difficult due to the electron-rich nature of the thiophene ring. However, modern cross-coupling methodologies, particularly those catalyzed by palladium, have enabled the substitution of aryl chlorides with a wide range of nucleophiles. researchgate.net
These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex. The resulting organopalladium species can then undergo reductive elimination with a nucleophile to form the new bond and regenerate the catalyst. nih.gov Examples of such transformations applicable to the 5-chlorothiophene nucleus include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond.
C-S Coupling: Reaction with thiols or their surrogates to form a carbon-sulfur bond. researchgate.net
These palladium-catalyzed reactions provide a powerful means to further functionalize the thiophene ring at the C5 position, significantly expanding the synthetic utility of this compound. nih.gov
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The 5-chlorothiophene moiety of this compound is a versatile substrate for metalation and subsequent palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of various substituents onto the thiophene ring.
Metalation: Deprotonative metalation of chlorothiophenes can be achieved using Grignard reagents in the presence of a catalytic amount of an amine base like cis-2,6-dimethylpiperidine (B46485) (DMP). researchgate.net This process typically occurs at the most acidic proton position, which in the case of a 2,5-disubstituted thiophene, would depend on the electronic nature of the substituents. However, a more common strategy for functionalization at the 5-position involves leveraging the existing chloro-substituent in cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govd-nb.infonih.gov The C-Cl bond on the thiophene ring of this compound can serve as the electrophilic partner in this reaction. This allows for the regioselective introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. While studies on the specific substrate this compound are not prevalent, numerous examples exist for structurally similar 2,5-disubstituted thiophenes, demonstrating the feasibility of this transformation. researchgate.net The general reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent system like a dioxane/water mixture. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. beilstein-journals.orgnih.gov This reaction is instrumental in the synthesis of substituted alkynes. The chloro-substituent of this compound can react with various terminal alkynes under Sonogashira conditions to yield 5-alkynyl-substituted thiophene derivatives. The reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N), which also often serves as the solvent. mdpi.com
The table below summarizes representative conditions for Suzuki cross-coupling reactions with analogous chlorothiophene substrates.
| Catalyst | Base | Solvent | Substrate Example | Product | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(bromomethyl)thiophene | 2-(Bromomethyl)-5-phenylthiophene | 76 | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 2,5-Dibromothiophene | 2,5-Di(p-tolyl)thiophene | 95 | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2,5-Dibromo-3-methylthiophene | 2-Bromo-3-methyl-5-phenylthiophene | 63 | researchgate.net |
Formation of Complex Molecular Architectures from this compound
This compound is a valuable building block for synthesizing more complex molecules, including bioactive chalcones and fused heterocyclic systems.
Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for a wide range of pharmacological activities. semanticscholar.orgjapsonline.com The synthesis of chalcone derivatives from this compound first requires the conversion of the methyl acetate side chain into an acetyl group, yielding 2-acetyl-5-chlorothiophene (B429048). This key intermediate can then undergo a Claisen-Schmidt condensation with various substituted aromatic aldehydes. semanticscholar.orgresearchgate.net This base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide in an alcoholic solvent, involves the formation of an enolate from the acetylthiophene, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone characteristic of chalcones. semanticscholar.orgresearchgate.net
The general synthetic scheme is as follows:
Intermediate Preparation: this compound → 2-acetyl-5-chlorothiophene
Claisen-Schmidt Condensation: 2-acetyl-5-chlorothiophene + Ar-CHO --(Base)--> (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one
A variety of chalcone derivatives have been synthesized from 2-acetyl-5-chlorothiophene, as detailed in the table below. semanticscholar.org
| Aldehyde Substituent (Ar) | Product Name | Yield (%) |
| 4-Methylphenyl | (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | 85 |
| 4-Methoxyphenyl | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 89 |
| 4-Chlorophenyl | (E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | 92 |
| 4-Nitrophenyl | (E)-1-(5-chlorothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 90 |
| 2,4-Dichlorophenyl | (E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 88 |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Oxadiazoles, Quinazolinones)
The ester functionality of this compound is a key handle for constructing various five- and six-membered heterocyclic rings.
Synthesis of Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in medicinal chemistry. A standard synthetic route to this heterocycle begins with the conversion of the ester to a hydrazide. organic-chemistry.orgijper.org this compound can be readily converted to 2-(5-chlorothiophen-2-yl)acetohydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. nih.gov This resulting hydrazide is the direct precursor to the oxadiazole ring. Cyclodehydration of the hydrazide, often achieved by heating with reagents like phosphorus oxychloride or through reaction with orthoesters, yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole. For instance, reacting the hydrazide with an acid chloride would form a diacylhydrazine intermediate, which can then be cyclized. ijper.org A common method involves refluxing the corresponding acid hydrazide with phosphorus pentoxide or phosphorus oxychloride to achieve cyclization. nih.govresearchgate.netnih.gov
Synthesis of Quinazolinones: Quinazolinones are another class of heterocycles with significant biological activities. nih.govresearchgate.net A plausible synthetic pathway to quinazolinone derivatives from this compound involves its initial hydrolysis to 2-(5-chlorothiophen-2-yl)acetic acid. The carboxylic acid can then be activated, for example, by conversion to the corresponding acid chloride using thionyl chloride. This reactive acyl chloride can then be condensed with an anthranilamide or a related 2-aminobenzamide (B116534) derivative. The subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, would lead to the formation of a 2-substituted quinazolinone, where the substituent at the 2-position is a (5-chlorothiophen-2-yl)methyl group. rsc.orgnih.gov
Derivatization through Alkylation and Acylation of Side Chains
The methylene (B1212753) group (α-carbon) of the acetate side chain in this compound is positioned between the thiophene ring and the carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate. This enolate intermediate is a potent nucleophile and can react with various electrophiles, allowing for alkylation and acylation at the α-position.
Alkylation: The α-alkylation is achieved by treating this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to quantitatively generate the enolate. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in an Sₙ2 reaction, where the enolate displaces the halide and forms a new carbon-carbon bond at the α-carbon. This method allows for the introduction of a variety of alkyl groups onto the side chain.
Acylation: Similarly, α-acylation can be accomplished by reacting the pre-formed enolate with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group at the α-position, resulting in the formation of a β-keto ester derivative. These products are versatile synthetic intermediates for further molecular elaborations.
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The transformations of this compound involve several well-established mechanistic pathways.
Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chlorothiophene ring to form a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (e.g., aryl) to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Mechanism of Claisen-Schmidt Condensation: The formation of chalcones via the Claisen-Schmidt condensation is a base-catalyzed aldol (B89426) condensation reaction. The mechanism proceeds as follows:
Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-proton from the acetyl group of 2-acetyl-5-chlorothiophene to form a resonance-stabilized enolate.
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by the solvent (e.g., methanol (B129727) or water) to yield a β-hydroxy ketone (aldol adduct).
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a stable, conjugated α,β-unsaturated ketone (the chalcone). semanticscholar.org
Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of Methyl 2-(5-chlorothiophen-2-yl)acetate is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the methyl acetate (B1210297) moiety. The 2,5-disubstituted thiophene ring gives rise to a characteristic AX spin system for the two adjacent aromatic protons at the C3 and C4 positions.
The protons of the acetate group are magnetically isolated from the thiophene ring protons and appear as sharp singlets. The methylene (B1212753) protons (CH₂) adjacent to the thiophene ring are deshielded by both the aromatic system and the carbonyl group, while the methoxy (B1213986) protons (OCH₃) are deshielded by the adjacent oxygen atom.
Based on data from related thiophene derivatives and general substituent effects, the predicted chemical shifts (δ) and coupling constants (J) in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the table below. chemicalbook.com The chlorine atom at C5 and the acetate group at C2 both exert an influence on the electronic environment of the ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 (Thiophene) | ~6.95 | d (doublet) | ³JHH ≈ 4.0 | 1H |
| H-4 (Thiophene) | ~6.70 | d (doublet) | ³JHH ≈ 4.0 | 1H |
| -CH₂- (Methylene) | ~3.85 | s (singlet) | N/A | 2H |
| -OCH₃ (Methoxy) | ~3.75 | s (singlet) | N/A | 3H |
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, seven distinct signals are expected.
The thiophene ring carbons resonate in the aromatic region (~120-145 ppm). The carbon atoms directly attached to the heteroatom (sulfur) and substituents (chlorine and the acetate group) show the most significant shifts. oup.comacs.org The carbonyl carbon of the ester functional group appears at a characteristic downfield position (~170 ppm) due to the strong deshielding effect of the double-bonded oxygen. wisc.edu The aliphatic methylene and methoxy carbons appear at upfield positions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~171.0 |
| C2 (Thiophene, substituted) | ~142.0 |
| C5 (Thiophene, substituted) | ~130.0 |
| C3 (Thiophene) | ~128.0 |
| C4 (Thiophene) | ~125.5 |
| -OCH₃ (Methoxy) | ~52.5 |
| -CH₂- (Methylene) | ~35.0 |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the assignments and establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-3 and H-4 protons of the thiophene ring, confirming their three-bond (vicinal) coupling. sdsu.edulibretexts.org The absence of cross-peaks for the methylene (-CH₂-) and methoxy (-OCH₃) protons would confirm they are isolated spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton and carbon assignments. sdsu.edu Expected correlations would include:
The ¹H signal at ~6.95 ppm with the ¹³C signal at ~128.0 ppm (H-3 to C-3).
The ¹H signal at ~6.70 ppm with the ¹³C signal at ~125.5 ppm (H-4 to C-4).
The ¹H signal at ~3.85 ppm with the ¹³C signal at ~35.0 ppm (-CH₂-).
The ¹H signal at ~3.75 ppm with the ¹³C signal at ~52.5 ppm (-OCH₃-).
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."
The IR spectrum of this compound is dominated by a very strong and sharp absorption band for the ester carbonyl (C=O) stretch. spectroscopyonline.comspectroscopyonline.com The C-O stretching vibrations of the ester group also produce strong bands. The thiophene ring is characterized by C-H and C=C stretching vibrations, as well as ring stretching and deformation modes. nii.ac.jpiosrjournals.orgresearchgate.net
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch (CH₂, OCH₃) | 2995 - 2850 | 2995 - 2850 | Medium |
| C=O Stretch (Ester) | ~1735 | ~1735 | Strong (IR), Medium (Raman) |
| C=C Stretch (Thiophene Ring) | 1550 - 1450 | 1550 - 1450 | Medium-Strong |
| C-O Stretch (Ester, C-O-C) | 1250 - 1200 | 1250 - 1200 | Strong |
| C-O Stretch (Ester, O-CH₃) | 1150 - 1050 | 1150 - 1050 | Strong |
| C-S Stretch (Thiophene Ring) | 850 - 650 | 850 - 650 | Medium-Weak |
| C-Cl Stretch | 800 - 600 | 800 - 600 | Strong |
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring C=C bonds, which may be weak in the IR spectrum. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺·) and induces fragmentation, which provides valuable structural clues.
The molecular formula of this compound is C₇H₇ClO₂S. The calculated monoisotopic mass is approximately 190.0 Da. A key feature in the mass spectrum will be the isotopic pattern of chlorine. libretexts.org Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺· peak corresponding to the ³⁵Cl isotope and an "M+2" peak (at m/z 192) corresponding to the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. researchgate.net
The fragmentation pattern is predictable for an ester. chemistrynotmystery.comwhitman.edu Common fragmentation pathways would include:
Loss of a methoxy radical (·OCH₃): [M - 31]⁺, leading to a stable acylium ion at m/z 159/161.
Loss of the carbomethoxy group (·COOCH₃): [M - 59]⁺, resulting in a thienylmethyl cation at m/z 131/133.
McLafferty rearrangement: This is not possible for this structure as it lacks a γ-hydrogen on the alkyl chain.
Cleavage of the C-Cl bond: Loss of a chlorine radical (·Cl) to give a fragment at m/z 155.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 190 / 192 | [C₇H₇ClO₂S]⁺· | Molecular Ion (M⁺·) |
| 159 / 161 | [C₆H₄ClOS]⁺ | [M - ·OCH₃]⁺ |
| 131 / 133 | [C₅H₄ClS]⁺ | [M - ·COOCH₃]⁺ |
| 155 | [C₇H₇O₂S]⁺ | [M - ·Cl]⁺ |
| 96 | [C₄H₄S-CH₂]⁺· | Thienylmethyl fragment after Cl loss |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal connectivity and functional groups, single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information in the solid state. This technique requires growing a suitable single crystal of the compound.
If a crystal structure of this compound were obtained, it would yield a wealth of data, including:
Unambiguous Confirmation of Connectivity: The exact placement of the chlorine atom and the methyl acetate group on the thiophene ring would be visualized directly.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-S, C=C, C-Cl, C=O, C-O) and bond angles would be determined, offering insights into bond orders and ring strain.
Conformation and Planarity: The planarity of the thiophene ring and the preferred conformation (torsion angles) of the flexible methyl acetate side chain relative to the ring would be established.
Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal non-covalent interactions such as hydrogen bonds (if any), halogen bonding, or π-π stacking, which govern the solid-state properties of the material.
Elucidation of Torsional Angles and Conformations
In similar structures, the thiophene ring itself is typically planar. The orientation of the acetate side chain relative to this ring is a key conformational feature. It is expected that the molecule would adopt a conformation that minimizes steric hindrance. In related compounds, such as (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, the molecule is observed to be effectively planar. matrix-fine-chemicals.com This planarity is often stabilized by intramolecular interactions. For this compound, a relatively planar conformation, where the acetate group is oriented away from the chlorine atom, is plausible.
The flexibility of the ethyl acetate group allows for different spatial arrangements. The specific torsional angles would define whether the carbonyl group is oriented towards or away from the sulfur atom of the thiophene ring. X-ray diffraction studies on analogous molecules provide insight into the likely preferred conformations in the solid state, which are often governed by the optimization of packing forces in the crystal lattice.
Analysis of Intermolecular Interactions in Crystal Lattices
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. Based on studies of similar thiophene-containing compounds, several types of interactions are anticipated to play a significant role in the solid-state packing.
Hydrogen bonds are expected to be a prominent feature. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···S hydrogen bonds are likely to be present. For instance, in the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, intermolecular C-H···S hydrogen bonds are observed. In other related structures, C-H···O interactions involving carbonyl oxygen atoms are common and contribute to the formation of a stable three-dimensional network. matrix-fine-chemicals.com
Halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), could also play a role in the crystal packing, interacting with nucleophilic atoms like oxygen or sulfur on neighboring molecules.
Furthermore, π–π stacking interactions between the thiophene rings of adjacent molecules can contribute to the stability of the crystal lattice. The presence of the electron-rich thiophene ring makes it susceptible to such interactions, which are a common feature in the crystal structures of aromatic and heteroaromatic compounds.
Table 1: Plausible Intermolecular Interactions for this compound
| Interaction Type | Potential Participating Atoms/Groups | Significance in Crystal Packing |
|---|---|---|
| C-H···O Hydrogen Bonds | Thiophene C-H or Methylene C-H with Carbonyl O | Directional interactions contributing to network formation. |
| C-H···S Hydrogen Bonds | Methylene C-H or Methyl C-H with Thiophene S | Weak interactions influencing molecular arrangement. |
| π–π Stacking | Thiophene rings of adjacent molecules | Contributes to the stabilization of the layered structure. |
| Halogen Bonding | Chlorine atom with O or S atoms | Can provide additional directional stability to the lattice. |
Addressing Discrepancies and Validating Spectral Data in Research
The structural elucidation of any compound, including this compound, relies on the careful acquisition and interpretation of spectral data from various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Ensuring the accuracy and validity of this data is a cornerstone of chemical research.
Discrepancies in spectral data can arise from several sources, including impurities in the sample, instrumental errors, or incorrect data interpretation. For example, the presence of residual solvents or starting materials can lead to extraneous peaks in an NMR spectrum, complicating the structural assignment. Similarly, unexpected fragmentation patterns in mass spectrometry could suggest an alternative structure or the presence of an unexpected reaction byproduct.
To address these potential issues, a multi-faceted approach to data validation is essential. This involves:
Cross-verification with multiple techniques: The proposed structure should be consistent with all available spectroscopic data. For instance, the presence of a carbonyl group suggested by an IR absorption band should be supported by a corresponding signal in the ¹³C NMR spectrum.
Comparison with related compounds: The spectral data for this compound can be compared with that of known, structurally similar compounds. This can help in assigning specific signals and identifying any unusual features.
Purity assessment: Techniques like chromatography (e.g., HPLC, GC) and elemental analysis are crucial for confirming the purity of the sample. A pure sample is fundamental for obtaining clean and reliable spectral data.
Computational chemistry: Theoretical calculations of spectral properties (e.g., NMR chemical shifts, IR frequencies) for the proposed structure can be compared with the experimental data. A good correlation between the calculated and observed spectra provides strong support for the structural assignment.
In the absence of a complete, published, and peer-reviewed dataset for this compound, any future research on this compound should prioritize a thorough validation of its spectral data to establish an unambiguous structural identity.
Computational and Theoretical Investigations of Methyl 2 5 Chlorothiophen 2 Yl Acetate
Quantum Chemical Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
No data available.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
No data available.
There are numerous computational studies on other thiophene (B33073) derivatives, but in strict adherence to the request to focus solely on Methyl 2-(5-chlorothiophen-2-yl)acetate, information on related compounds has been excluded.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate its conformational landscape and the influence of solvents on its molecular behavior.
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds linking the thiophene ring to the acetate (B1210297) moiety. Theoretical studies on related aromatic esters and thiophene derivatives suggest that the molecule will predominantly explore conformations that minimize steric hindrance and optimize electronic interactions. acs.orgrsc.org The key dihedral angles that define the conformational space are those around the C(thiophene)-CH2 bond and the CH2-C(carbonyl) bond.
Rotation around the C(thiophene)-CH2 bond: The barrier to rotation is influenced by the interaction between the methylene (B1212753) hydrogens and the sulfur and chlorine atoms of the thiophene ring. It is anticipated that the most stable conformers will position the acetate group to minimize steric clash with the chloro-substituent.
The stability of different conformers can be quantified by their potential energies, with lower energy conformations being more populated at equilibrium. A representative energy profile would likely show several local minima corresponding to staggered conformations, separated by higher energy eclipsed transition states.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-planar | Thiophene ring and ester group are oriented away from each other. | 0.00 | ~70 |
| Gauche 1 | Ester group is rotated approximately 60° relative to the thiophene ring. | 1.2 | ~15 |
| Gauche 2 | Ester group is rotated approximately -60° relative to the thiophene ring. | 1.2 | ~15 |
| Syn-planar | Thiophene ring and ester group are eclipsed, leading to steric strain. | > 4.0 | <1 |
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations in explicit solvent models can reveal how solvent polarity and hydrogen bonding capacity affect the conformational equilibrium and dynamics of the solute.
Polar Solvents (e.g., water, ethanol): In polar solvents, it is expected that conformations with a larger molecular dipole moment will be stabilized. smf.mx Solvent molecules can form a structured shell around the solute, engaging in electrostatic interactions, particularly with the polar ester group and the electronegative chlorine and sulfur atoms. This can lead to a shift in the conformational populations compared to the gas phase.
Non-polar Solvents (e.g., hexane, toluene): In non-polar environments, intramolecular forces will play a more dominant role in determining the preferred conformation. uj.ac.za The molecule is likely to adopt a more compact structure to minimize unfavorable interactions with the solvent.
MD simulations can also provide information on the translational and rotational diffusion of the molecule in different solvents, which is related to macroscopic properties like viscosity.
In Silico Prediction of Reactivity and Interaction Potentials
In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and interaction potential of molecules without the need for experimental synthesis.
HOMO and LUMO: The HOMO is likely to be localized on the thiophene ring, indicating its role as the primary site for electrophilic attack. The LUMO is expected to be distributed over the ester group and the thiophene ring, suggesting these are the regions susceptible to nucleophilic attack.
Global Hardness (η) and Softness (S): These descriptors indicate the molecule's resistance to change in its electron distribution. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher softness, implying greater reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The presence of the chloro and ester substituents would likely result in a moderate electrophilicity index.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov For this compound, the carbon atoms of the thiophene ring and the carbonyl carbon of the ester group are expected to be the most reactive centers.
Table 2: Calculated Global Reactivity Descriptors for this compound (Representative DFT Values)
| Descriptor | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.7 | Chemical stability and reactivity |
| Chemical Hardness | η | 2.35 | Resistance to charge transfer |
| Electronegativity | χ | 4.15 | Electron-attracting power |
| Electrophilicity Index | ω | 3.67 | Propensity to accept electrons |
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. researchgate.net This allows for the estimation of binding affinity and the identification of key intermolecular interactions. For this compound, docking studies against various non-clinical protein targets can reveal its potential for specific molecular recognition. Thiophene derivatives have been shown to interact with a range of enzymes through various non-covalent interactions.
Potential Protein Targets: Non-clinical targets could include enzymes involved in fundamental biological processes, such as metabolic enzymes or proteins involved in signaling pathways that are studied for basic research purposes. Examples from studies on similar thiophene compounds include cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in inflammatory pathways. rsc.org
Binding Interactions: The binding of this compound to a protein active site would likely be driven by a combination of hydrogen bonds (with the ester oxygen), hydrophobic interactions (with the thiophene ring), and halogen bonds (with the chlorine atom).
Binding Affinity: The strength of the interaction is quantified by the binding energy (or docking score), with more negative values indicating a more favorable interaction.
Table 3: Hypothetical Molecular Docking Results with Representative Non-Clinical Protein Targets
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (e.g., from a non-human source) | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-sulfur, hydrophobic |
| 5-Lipoxygenase (e.g., from a plant source) | -6.8 | His367, Leu368, Ile406 | Hydrophobic, halogen bond |
| Dihydrofolate Reductase (e.g., from a bacterial source) | -7.1 | Ile7, Phe31, Met50 | Hydrophobic, van der Waals |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical calculations are crucial for predicting and understanding the non-linear optical (NLO) properties of molecules, which are of interest for applications in photonics and optoelectronics. semanticscholar.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. For organic molecules, a significant NLO response is often associated with a donor-π-acceptor (D-π-A) architecture.
In this compound, the thiophene ring can act as a π-bridge and a weak electron donor, while the ester and chloro groups have electron-withdrawing character. This arrangement can give rise to a modest NLO response. Theoretical evaluations typically involve the calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
Polarizability (α): This is a measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β): This is the primary determinant of second-order NLO activity. A larger β value indicates a stronger NLO response.
Computational studies on similar thiophene derivatives have shown that the nature and position of substituents significantly impact the NLO properties. nih.gov The presence of the chlorine atom and the methyl acetate group on the thiophene ring of the title compound is expected to induce an asymmetric charge distribution, which is a prerequisite for a non-zero β value.
Table 4: Theoretically Evaluated NLO Properties of this compound (Representative DFT Values)
| Property | Symbol | Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | 2.5 D | Measure of charge asymmetry |
| Average Polarizability | ⟨α⟩ | 120 | Linear optical response |
| First Hyperpolarizability | βtot | 80 x 10-30 esu | Second-order NLO response |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Derivatives
Impact of the 5-Chlorothiophene Moiety on Molecular Interactions
The 5-chlorothiophene moiety is a critical component in the design of derivatives of Methyl 2-(5-chlorothiophen-2-yl)acetate, significantly influencing the molecule's interaction with biological targets. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry. nih.gov Its near-planarity can facilitate effective binding within the active sites of proteins and enzymes. nih.gov The sulfur atom itself is a key feature, as its lone pair electrons can participate in hydrogen bonding, enhancing the drug-receptor interaction. nih.gov
Role of the Acetate (B1210297) Ester in Modulating Molecular Recognition
The acetate ester group, -CH₂COOCH₃, serves multiple functions in modulating molecular recognition. Primarily, it acts as a flexible linker connecting the rigid 5-chlorothiophene headgroup to other functional moieties or heterocyclic scaffolds. The length and flexibility of this linker are critical factors that can be adjusted to achieve optimal orientation and distance for binding to a biological target. rsc.org
The ester functionality itself can engage in hydrogen bonding with receptor sites through its carbonyl oxygen. Moreover, the methyl ester is often considered a prodrug form. In a biological environment, it can be hydrolyzed by esterase enzymes to the corresponding carboxylic acid. Carboxylic acids are common pharmacophores that can form strong ionic interactions or hydrogen bonds with amino acid residues (like arginine or lysine) in a target protein, significantly enhancing binding affinity. The conversion from a more lipophilic ester to a more hydrophilic carboxylic acid also alters the compound's pharmacokinetic properties. Studies on related thiophene-2-acetate structures have shown that the acetate group's coordination modes can significantly influence the resulting molecular and supramolecular structures. rsc.orgresearchgate.net
Influence of Substituents on Heterocyclic Scaffolds on Target Binding (e.g., Benzothiazoles, Quinazolinones, Oxadiazoles)
Derivatives of this compound are frequently synthesized by coupling the acetate group to various heterocyclic scaffolds. The nature and position of substituents on these scaffolds are paramount for determining target binding affinity and selectivity.
Benzothiazoles: The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry. When attached to the core molecule, substituents on either the benzo or thiazole (B1198619) portion can fine-tune activity. Studies have shown that the electronic effects of these substituents are crucial. mdpi.com Electron-withdrawing groups (EWGs) like -NO₂ can enhance electron injection properties, while electron-donating groups (EDGs) like -CH₃ can improve hole injection capabilities, which is relevant for applications in organic electronics but also indicative of altered electronic character influencing biological interactions. nih.gov For instance, in one study, aldehydes with electron-deficient groups afforded higher yields in benzothiazole synthesis, indicating the influence of electronics on reactivity. mdpi.com The position of substituents also matters; a hydroxyl group at the ortho position of a 2-aryl benzothiazole can form an intramolecular hydrogen bond with the thiazole nitrogen, affecting the molecule's conformation and electronic properties. mdpi.com
Quinazolinones: Quinazolinone derivatives exhibit a wide range of biological activities. SAR studies reveal that substitution patterns are key to their function. For example, in a series of antifungal quinazolinone derivatives, compounds with fluoro, chloro, and nitro substituents showed good activity. ijnrd.org Specifically, fluoro-substituted thiourea (B124793) analogues were found to be more potent than the standard drug fluconazole (B54011) against C. albicans. ijnrd.org In contrast, chloro and methyl substitutions on both urea (B33335) and thiourea analogues led to a decrease in activity, highlighting the nuanced effects of different functional groups. ijnrd.org The position of substitution on the quinazolinone ring system dictates the spatial arrangement of functional groups, directly impacting interactions with target enzymes or receptors. researchgate.net
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for ester and amide groups and is valued for its metabolic stability and ability to participate in hydrogen bonding. nih.govnih.gov SAR studies on 1,2,4-oxadiazole (B8745197) inhibitors of Sirt2 revealed that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl group at the 5-position were crucial for activity. nih.gov In another series of 1,3,4-oxadiazole derivatives, compounds with electron-withdrawing groups like 4-chloro and 2,6-dichloro phenyl substituents showed significant cytotoxic effects against cancer cells. mdpi.com This demonstrates that substituents on appended aromatic rings can dramatically influence the biological profile of the final molecule.
| Heterocyclic Scaffold | Substituent Type | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Benzothiazole | Electron-Withdrawing (e.g., -NO₂) | Varies | Alters electronic properties, can enhance specific interactions. | nih.gov |
| Benzothiazole | Electron-Donating (e.g., -OH, -OCH₃) | ortho/para on 2-aryl | Can form H-bonds, influences conformation and electronic character. | mdpi.com |
| Quinazolinone | Halogens (e.g., -F, -Cl) | Varies | Often leads to potent activity, but context-dependent. | ijnrd.org |
| Quinazolinone | Nitro (-NO₂) | Varies | Can contribute to good biological activity. | ijnrd.org |
| Oxadiazole | Halogens (e.g., -Cl) | On appended aryl ring | Can significantly increase cytotoxicity in anticancer agents. | mdpi.com |
| Oxadiazole | Cyclic amino | Position 5 | Found to be crucial for Sirt2 inhibitory action. | nih.gov |
Design Strategies for Derivatives with Modulated Molecular Function
Bioisosterism, the strategy of replacing a functional group with another that has similar steric or electronic properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov For derivatives of this compound, several bioisosteric replacements can be envisioned.
The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Replacing the 5-chlorothiophene with a dichlorinated phenyl ring could modulate activity by altering the geometry and electronic nature while maintaining halogen bonding potential. The ester group could be replaced by other classic carboxylic acid bioisosteres, such as a 1H-tetrazole. openaccessjournals.com Tetrazoles are metabolically stable and have a similar pKa to carboxylic acids, allowing them to act as effective mimics in forming ionic bonds, but they are more lipophilic, which can improve membrane permeability and oral bioavailability. openaccessjournals.com Other heterocycles like 5-oxo-1,2,4-oxadiazoles can also serve as less acidic replacements for the carboxylic acid functionality. openaccessjournals.com The strategic application of these replacements can address issues related to metabolism, toxicity, and physicochemical properties. nih.govmdpi.com
Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. A powerful design strategy to overcome this is to introduce conformational constraints, effectively "locking" the molecule into its bioactive conformation. researchgate.net This rigidification can lead to a significant increase in binding affinity and can also improve selectivity. researchgate.net
For derivatives of this compound, the flexible acetate linker is a prime target for conformational restriction. This can be achieved by incorporating the linker atoms into a new ring system. For example, cyclization could create a rigid scaffold where the distance and orientation between the chlorothiophene moiety and another pharmacophore are precisely controlled. This tactic has been successfully used in the design of various inhibitors, where rigidified analogues show enhanced potency compared to their flexible counterparts. researchgate.net By reducing the number of available conformations, the molecule is pre-organized for optimal interaction with its biological target, leading to a more favorable binding energy.
In Vitro Investigation of Molecular Interaction Mechanisms (e.g., enzyme inhibition, protein binding, cellular pathway modulation)
The ultimate goal of SAR studies is to understand how structural modifications affect a compound's interaction with biological systems. In vitro assays are essential for elucidating these mechanisms. Derivatives based on the this compound scaffold have been implicitly studied through research on related structures targeting various biological processes.
Enzyme Inhibition: Many thiophene-based compounds are designed as enzyme inhibitors. For example, derivatives have been developed as potent inhibitors of kinases like EGFR/HER2 and DYRK1A. mdpi.comrsc.org In these cases, the thiophene core acts as a scaffold to position functional groups that interact with key residues in the ATP-binding pocket of the kinase. mdpi.com Other studies have focused on enzymes like 5-lipoxygenase (5-LOX), where indole (B1671886) derivatives featuring a thiomethyl linker showed potent inhibition. nih.govresearchgate.net In vitro assays measuring IC₅₀ values are used to quantify the inhibitory potency of each derivative, allowing for direct correlation with structural changes. nih.govmdpi.com
Protein Binding: The binding affinity of these compounds to target proteins is a key determinant of their activity. Techniques like fluorescence quenching or surface plasmon resonance can quantify binding constants. The planarity of the thiophene ring and appended heterocycles can facilitate π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in a protein's binding site, while heteroatoms can form crucial hydrogen bonds. nih.govmdpi.com
Cellular Pathway Modulation: Beyond direct enzyme inhibition, thiophene derivatives can modulate complex cellular signaling pathways. Studies have shown that certain thiophene-based compounds can induce cancer cell apoptosis by regulating the AKT and MAPK signaling pathways. rsc.orgrsc.org Similarly, oxadiazole-triazole hybrids have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer, leading to the suppression of downstream survival proteins and the induction of apoptosis. mdpi.com Investigating these effects using techniques like Western blotting or reporter gene assays provides a deeper understanding of the compound's mechanism of action at the cellular level. rsc.org
| Mechanism | Target/Pathway | Scaffold Example | In Vitro Assay | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | EGFR/HER2 Kinases | Thiophene | IC₅₀ determination assays | mdpi.com |
| Enzyme Inhibition | DYRK1A/CLK1 Kinases | Benzo[b]indeno[1,2-d]thiophen-6-one | IC₅₀ determination assays | rsc.org |
| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Benzoindole | Cell-free and cell-based activity assays | nih.gov |
| Protein Binding | VEGFR-2 | 1,3,4-Oxadiazole | Molecular Docking, π-π stacking analysis | mdpi.com |
| Cellular Pathway Modulation | AKT / MAPK pathways | Thiophene-pyrrole | Western blot for protein phosphorylation | rsc.org |
| Cellular Pathway Modulation | NF-κB pathway | Oxadiazole-triazole hybrid | Nuclear translocation and DNA binding assays | mdpi.com |
| Apoptosis Induction | PARP-1 Inhibition | Phenoxyacetamide | Cytotoxicity assays (MTT), Tunnel assay | mdpi.commdpi.com |
Inhibition of Specific Enzymes
The modification of the this compound scaffold has been a strategy in the development of inhibitors for several key enzymes implicated in cellular processes. The core structure, consisting of a chlorothiophene ring linked to a methyl acetate group, provides a versatile template for chemical alterations aimed at enhancing potency and selectivity.
Thioredoxin Reductase: While direct inhibitory studies of this compound on thioredoxin reductase (TrxR) are not extensively documented, the thiophene moiety is a known pharmacophore in various enzyme inhibitors. The thioredoxin system is crucial for maintaining cellular redox balance, and its inhibition is a target in certain therapeutic strategies. The electrophilic nature of some thiophene derivatives suggests they could potentially interact with the active site of TrxR. Molecular docking studies could elucidate the binding modes of this compound derivatives within the NADPH-binding pocket of the enzyme, guiding the design of more potent inhibitors.
Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. Thiophene-based compounds have been investigated as topoisomerase inhibitors. The planar structure of the thiophene ring can facilitate intercalation into DNA, a mechanism employed by some topoisomerase poisons. Modifications to the acetate portion of this compound could influence this interaction. For instance, replacing the methyl ester with bulkier or more rigid substituents may enhance DNA binding and subsequent enzyme inhibition. Furthermore, the chlorine atom on the thiophene ring can be varied to explore its effect on inhibitory activity, as halogen bonding can play a role in ligand-protein interactions.
Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Thiophene-containing compounds have been identified as inhibitors of various PDE isoforms. For example, a novel series of benzothiophene (B83047) derivatives were discovered as potent phosphodiesterase 10A (PDE10A) inhibitors, with one compound exhibiting an IC50 of 7.6 nM. rjraap.comnih.gov The design of this compound derivatives as PDE inhibitors would involve modifications to achieve specific interactions with the active site of a target PDE isoform. Structure-activity relationship studies on related thiophene scaffolds have shown that the nature and position of substituents on the thiophene ring are critical for inhibitory potency and selectivity. rjraap.comnih.govnih.gov
Interaction with Cellular Components or Biochemical Pathways
Derivatives of this compound have the potential to interact with various cellular components and modulate key biochemical pathways. The chlorothiophene moiety can engage in hydrophobic and halogen bonding interactions with protein targets.
Research on related thiophene structures indicates that they can influence signaling pathways critical for cell survival and proliferation, such as the AKT and MAPK pathways. One study on a novel thiophene-based compound demonstrated its ability to induce apoptosis in neuroblastoma cells by regulating these pathways. researchgate.net Similarly, derivatives of this compound could be designed to modulate these or other signaling cascades. For example, alterations to the ester group could be made to introduce functionalities that interact with specific kinases within these pathways.
Furthermore, the metabolism of thiophene-containing compounds can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, a process known as bioactivation. This interaction can have significant biological consequences. The presence of the chlorine atom on the thiophene ring of this compound can influence its metabolic fate and potential for such interactions.
Mechanisms of Action in Model Biological Systems
The antiproliferative effects of thiophene derivatives have been evaluated in various cancer cell lines, providing insights into their potential mechanisms of action. These studies, conducted in non-clinical settings, are crucial for understanding the structure-activity relationships that govern cytotoxicity.
Studies on various 2-amino thiophene derivatives have demonstrated significant antiproliferative potential in cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.govbohrium.com For instance, certain derivatives exhibited greater efficiency in inhibiting cell proliferation than the standard drug doxorubicin. nih.govbohrium.com Flow cytometry analysis suggested that these compounds can interfere with the cell cycle progression, leading to a cytostatic effect. nih.govbohrium.com
A novel series of thiophene and thienopyrimidine derivatives were tested for their antiproliferative activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The results indicated that these compounds were generally more active against the breast cancer cell line. researchgate.net
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative 3 | MDA-MB-231 (Breast Cancer) | 40.68 | researchgate.net |
| Thiophene Derivative 3 | HT-29 (Colon Cancer) | 49.22 | researchgate.net |
| Thienopyrimidine Derivative 13 | MDA-MB-231 (Breast Cancer) | 34.04 | researchgate.net |
| Thienopyrimidine Derivative 13 | HT-29 (Colon Cancer) | 45.62 | researchgate.net |
Applications in Advanced Materials Science and Synthetic Chemistry
Role as a Building Block for Complex Organic Molecules
Methyl 2-(5-chlorothiophen-2-yl)acetate serves as a versatile building block in organic synthesis due to its distinct functional groups. chemimpex.com The thiophene (B33073) ring is a common structural motif in many biologically active compounds, and the presence of the chloro and methyl acetate (B1210297) groups allows for further chemical modifications. chemimpex.comcymitquimica.com
The compound and its close derivatives are utilized as intermediates in the synthesis of complex pharmaceuticals. For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a known precursor in the synthesis of the anticoagulant drug Rivaroxaban. google.com The core structure of 5-chlorothiophene is integral to the efficacy of such therapeutic agents. This highlights the role of the (5-chlorothiophen-2-yl) moiety as a critical component in constructing larger, more complex molecules with specific biological functions. The reactivity of the compound makes it a valuable resource in medicinal chemistry for developing novel therapeutic agents. chemimpex.com
Applications in the Development of Conductive Polymers and Organic Semiconductors
Thiophene-based molecules are foundational to the field of materials science, particularly in the creation of conductive polymers and organic semiconductors. chemimpex.com Thiophene rings can be linked together to form long, conjugated systems that allow for the delocalization of electrons, which is the basis for electrical conductivity in these materials. mdpi.com Well-known examples of thiophene-based conductive polymers include poly(3-hexylthiophene-2,5-diyl) (P3HT) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). mdpi.com
While specific research detailing the direct polymerization of this compound is not extensively documented in the provided results, its structure is highly relevant. The chlorine atom on the thiophene ring acts as an electron-withdrawing group, which can be used to tune the electronic properties, such as the band gap and charge mobility, of a potential polymer. cymitquimica.com Therefore, this compound is explored as a monomer or a precursor for creating advanced materials essential for electronics and renewable energy applications. chemimpex.com
Utilization in Agrochemical Research (excluding safety profiles)
Chlorinated thiophene derivatives are employed in the field of agrochemical research for the development of new crop protection agents. chemimpex.com The unique chemical properties imparted by the thiophene ring and the chlorine substituent make this class of compounds a subject of interest for synthesizing novel pesticides and herbicides. chemimpex.comcymitquimica.com this compound serves as a scaffold or intermediate in the synthesis of more complex molecules that are screened for potential agrochemical activity. cymitquimica.com Its structure can be modified to optimize efficacy and other desired chemical properties for agricultural applications.
Intermediary in the Synthesis of Specialty Chemicals
Beyond its role in specific high-tech applications, this compound functions as a key intermediary in the broader synthesis of specialty chemicals. chemimpex.com Its utility stems from its ability to participate in various chemical reactions, facilitating the creation of diverse compounds. It is a valuable reagent in organic synthesis that aids researchers in exploring new chemical pathways and reactions. chemimpex.com This includes its use in producing pharmaceuticals and agrochemicals, as previously mentioned. chemimpex.comcymitquimica.com The compound's structural features make it an essential component for industries focusing on drug discovery and the production of fine chemicals. chemimpex.com
Challenges, Limitations, and Future Research Directions
Optimization of Synthetic Yields and Scalability in Research
Key challenges and future research directions in this area include:
Developing Atom-Economical Methodologies: Research is increasingly focused on metal-catalyzed heterocyclization and one-pot procedures that maximize the incorporation of starting materials into the final product, thus improving efficiency and reducing waste. bohrium.comnih.gov
Improving Regioselectivity: The synthesis of polysubstituted thiophenes often yields a mixture of isomers, complicating purification and reducing the yield of the desired product. Future strategies will likely involve the development of highly regioselective catalytic systems. bohrium.com
Enhancing Scalability: Many novel synthetic methods that are efficient on a laboratory scale prove difficult to scale up for larger-quantity production. Research is needed to develop robust procedures that are transferable to industrial settings, a critical step for the potential commercialization of any resulting therapeutic agents or materials. acs.org
Table 1: Comparison of Synthetic Strategies for Thiophene (B33073) Derivatives
| Method | Description | Advantages | Challenges |
| Traditional Syntheses (e.g., Paal-Knorr, Fiesselmann) | Cyclization of 1,4-dicarbonyl compounds with a sulfur source. derpharmachemica.com | Well-established and versatile. | Often requires harsh reaction conditions and can result in low yields. derpharmachemica.com |
| Metal-Catalyzed Heterocyclization | Use of transition metals (e.g., copper, rhodium) to catalyze the formation of the thiophene ring from acyclic precursors. bohrium.comnih.gov | High regioselectivity and atom economy. bohrium.comnih.gov | Catalyst cost and removal from the final product can be problematic. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the thiophene product. bohrium.com | High efficiency and rapid generation of molecular diversity. bohrium.com | Optimization can be complex, and substrate scope may be limited. |
| Iodine-Promoted Heterocyclization | The use of iodine as a promoter for the cyclization reaction. bohrium.com | Metal-free conditions, often milder. | May require specific functional groups on the starting materials. |
Development of Novel Derivatization Strategies
The therapeutic and material properties of Methyl 2-(5-chlorothiophen-2-yl)acetate are intrinsically linked to the functional groups attached to its core structure. Therefore, the development of novel derivatization strategies is a critical area of future research. The thiophene ring allows for functionalization, which can enhance selectivity and potency for biological targets or tune the electronic properties for material applications. mdpi.com
Future research will likely focus on:
Late-Stage Functionalization: Developing methods to introduce new functional groups onto the thiophene scaffold in the final steps of a synthetic sequence. This allows for the rapid creation of a library of derivatives from a common intermediate, accelerating the discovery of compounds with desired properties. acs.org
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the thiophene ring is a highly atom-economical approach to creating new derivatives. acs.org This strategy avoids the need for pre-functionalized starting materials, simplifying synthetic routes.
Bio-orthogonal Chemistry: Designing derivatization reactions that can occur in a biological environment without interfering with native biochemical processes. This is particularly relevant for the development of targeted therapeutic agents.
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the physicochemical and electronic properties of thiophene derivatives, thereby guiding synthetic efforts and rational design. mdpi.comresearchgate.netrdd.edu.iq DFT calculations can provide insights into molecular structure, electronic properties like ionization potential and electron affinity, and spectral characteristics. mdpi.com
Future directions in this field include:
Improving Accuracy of Predictions: While current DFT methods are powerful, there is ongoing work to develop new functionals and basis sets that provide even more accurate predictions of properties, especially for complex systems and excited states. researcher.life
Predicting Reactivity: Computational models can be used to predict the reactivity of different sites on the this compound molecule, helping to guide the design of new derivatization strategies. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's stability and reactivity. mdpi.comnih.gov
Modeling Biological Interactions: Advanced computational techniques can be used to model the interaction of thiophene derivatives with biological targets, such as proteins and enzymes. This can help to predict binding affinity and guide the design of more potent and selective therapeutic agents.
Table 2: Key Parameters from DFT Calculations for Thiophene Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap generally indicates higher reactivity. mdpi.com |
| Ionization Potential | The energy required to remove an electron from the molecule. mdpi.comrdd.edu.iq | A fundamental electronic property influencing reactivity. mdpi.com |
| Electron Affinity | The energy released when an electron is added to the molecule. mdpi.com | Indicates the molecule's ability to act as an electron acceptor. |
Exploration of New Biological Target Interactions at a Molecular Level
Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.orgrsc.orgnih.gov A significant challenge and future research direction is the identification and characterization of novel biological targets for derivatives of this compound.
Key areas for future investigation include:
Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins and enzymes that interact with these compounds in biological systems.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which the compound exerts its biological effect. For instance, in the context of anti-inflammatory action, this could involve studying interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable information for structure-activity relationship (SAR) studies and the rational design of next-generation derivatives with improved potency and selectivity. rsc.org
Integration of High-Throughput Screening with Rational Design for Derivative Discovery
The discovery of new bioactive derivatives of this compound can be significantly accelerated by integrating high-throughput screening (HTS) with rational drug design. acs.org HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with a desired biological activity. ewadirect.com
Challenges and future opportunities in this area include:
Development of Relevant Assays: Creating robust and reliable HTS assays that accurately reflect the biological process of interest is crucial for identifying meaningful hits and avoiding false positives. ewadirect.comchapman.edu
Synergy with Computational Design: Rational design, guided by computational modeling, can be used to create focused libraries of thiophene derivatives that are more likely to be active against a specific target. acs.org This approach can significantly improve the efficiency of the screening process.
Data Analysis and Machine Learning: The vast amounts of data generated by HTS require sophisticated computational tools for analysis. Machine learning and artificial intelligence are emerging as powerful methods for identifying patterns in screening data and predicting the activity of new compounds. researchgate.net
Expanding the Scope of Non-Clinical Applications for the Compound and its Derivatives
While much of the focus on thiophene derivatives is in medicinal chemistry, there is a significant opportunity to explore their use in non-clinical applications, particularly in materials science. Thiophene-based molecules are known to have interesting electronic and optical properties. rdd.edu.iq
Future research in this domain could explore:
Organic Electronics: Thiophene oligomers and polymers are well-known for their semiconductor properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Derivatives of this compound could be investigated as new building blocks for these materials.
Sensors: The thiophene ring can be functionalized to create molecules that selectively bind to specific analytes, making them suitable for use in chemical sensors.
Functional Coatings: Thin films of thiophene derivatives can be deposited on surfaces to modify their properties, for example, to create surfaces that resist cell adhesion for biomedical devices. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
